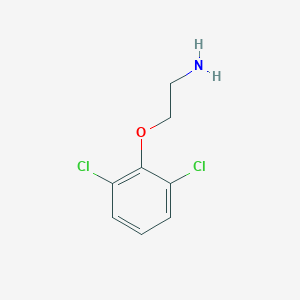

2-(2-Aminoethoxy)-1,3-dichlorobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMFPBHRPGLVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582100 | |

| Record name | 2-(2,6-Dichlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17944-28-4 | |

| Record name | 2-(2,6-Dichlorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17944-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Aminoethoxy 1,3 Dichlorobenzene and Analogues

Strategic Approaches to Introducing the 1,3-Dichlorobenzene (B1664543) Moiety

The creation of the 1,3-dichlorobenzene scaffold is a critical first step. Direct chlorination of benzene (B151609) typically yields a mixture of ortho- and para-isomers, making the selective synthesis of the meta-isomer complex. vaia.comchemicalforums.com Consequently, more targeted approaches are generally employed.

Advanced Halogenation Techniques for Benzene Scaffolds

Direct electrophilic chlorination of benzene using chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) predominantly produces chlorobenzene (B131634). google.com Subsequent chlorination of chlorobenzene favors the formation of 1,2- and 1,4-dichlorobenzene (B42874) isomers because the chlorine substituent is an ortho-, para-directing group. vaia.com Obtaining the 1,3-isomer as a major product through this method is generally inefficient. chemicalforums.comgoogle.com

However, high-temperature chlorination offers an alternative. By reacting benzene or chlorobenzene with chlorine at temperatures between 400 and 700°C, the proportion of 1,3-dichlorobenzene in the resulting isomeric mixture can be increased. google.com Another approach involves the use of specialized catalyst systems. For instance, a catalyst containing aluminum chloride and stannic chloride can be used to influence isomer ratios during the chlorination of benzene. google.com

Transformation of Aromatic Nitro and Amino Groups via Sandmeyer-Type Reactions

A more reliable and regioselective method for synthesizing 1,3-dichlorobenzene involves the use of Sandmeyer-type reactions. wikipedia.orgwikipedia.org This strategy allows for the precise placement of chloro substituents by starting with a precursor that has a directing group already in the desired position.

A common pathway begins with the nitration of benzene to form nitrobenzene. The nitro group is a meta-director, so subsequent chlorination yields 1-chloro-3-nitrobenzene (B92001) as the major product. quora.comdoubtnut.com The nitro group is then reduced to an amino group, for example using tin and hydrochloric acid (Sn/HCl), to produce 3-chloroaniline. quora.com The resulting amino group can then be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C). doubtnut.comscribd.comvedantu.com Finally, the diazonium salt is treated with a copper(I) chloride catalyst, which replaces the diazonium group with a second chlorine atom, yielding 1,3-dichlorobenzene. wikipedia.orgquora.comlscollege.ac.inbyjus.com This multi-step process provides a controlled route to the desired isomer. doubtnut.comyoutube.com

Table 1: Comparison of Synthetic Routes to 1,3-Dichlorobenzene

| Method | Starting Material | Key Reagents | Primary Outcome | Key Advantage |

|---|---|---|---|---|

| Direct Halogenation | Benzene/Chlorobenzene | Cl₂, Lewis Acid (e.g., FeCl₃) | Mixture of 1,2- and 1,4-isomers | Fewer steps |

| Sandmeyer Reaction | Benzene | 1. HNO₃/H₂SO₄ 2. Cl₂ 3. Sn/HCl 4. NaNO₂/HCl 5. CuCl | Predominantly 1,3-dichlorobenzene | High regioselectivity wikipedia.org |

| Isomerization | 1,4-Dichlorobenzene | AlCl₃, high temperature | Thermodynamic mixture of isomers, rich in 1,3-DCB rsc.org | Utilizes more common isomers |

Isomerization and Directed Synthesis for Specific Dichlorobenzene Isomers

Another strategic approach is the isomerization of the more readily available dichlorobenzene isomers, such as the 1,4- or 1,2-isomers. rsc.orggoogle.com This process is typically carried out at high temperatures in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.comacs.org Under these conditions, a thermodynamic equilibrium is established among the three isomers. The equilibrium mixture at 150 °C consists of approximately 60% 1,3-dichlorobenzene, 32% 1,4-dichlorobenzene, and 8% 1,2-dichlorobenzene. rsc.org The desired 1,3-isomer can then be separated from the mixture by fractional distillation. google.com Recent studies have explored using highly acidic alkali chloroaluminate melts as a recyclable catalytic system for this transformation, which can simplify product isolation. rsc.orgrsc.org

Elaboration of the 2-Aminoethoxy Side Chain

Once the 1,3-dichlorobenzene or a suitable precursor like 2,6-dichlorophenol (B41786) is obtained, the focus shifts to constructing the 2-aminoethoxy side chain at the 2-position. This is typically achieved through a two-step sequence involving an etherification reaction followed by an amination step.

Etherification Reactions for Alkoxy Chain Formation

The Williamson ether synthesis is the most common and versatile method for forming the ether linkage. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. youtube.comyoutube.com In the context of synthesizing 2-(2-Aminoethoxy)-1,3-dichlorobenzene, the process would likely start with 2,6-dichlorophenol. The phenol (B47542) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium 2,6-dichlorophenoxide. youtube.com

This alkoxide then reacts with a suitable two-carbon electrophile bearing a protected amino group or a precursor. A common choice is a 2-haloethylamine derivative where the amine is protected to prevent it from acting as a competing nucleophile. For example, N-(2-bromoethyl)phthalimide can be used. The phenoxide displaces the bromide in an Sɴ2 reaction to form N-[2-(2,6-dichlorophenoxy)ethyl]phthalimide.

Amination Strategies for Terminal Amino Functionalities

The final step is the introduction or deprotection of the terminal amino group. If a protected amine like a phthalimide (B116566) was used in the etherification step, a deprotection reaction is required. The Gabriel synthesis provides a classic method for this transformation. wikipedia.orgsemanticscholar.org Treatment of the N-alkylphthalimide intermediate with hydrazine (B178648) (N₂H₄) effectively cleaves the phthalimide group, liberating the desired primary amine, this compound, and forming a stable phthalhydrazide (B32825) precipitate. wikipedia.orgmasterorganicchemistry.com

Alternatively, one could first attach a 2-haloethoxy group (e.g., by reacting the dichlorophenoxide with 1-bromo-2-chloroethane) and then introduce the amino group. This can be accomplished via direct reaction with ammonia, although this can lead to over-alkylation, or more controlled methods like the Gabriel synthesis, where potassium phthalimide is used to displace the halide, followed by hydrazinolysis. wikipedia.orgmasterorganicchemistry.comyoutube.comthermofisher.cn

Table 2: Common Compound Names

| Systematic Name | Common/Alternative Name |

|---|---|

| 1,2-Dichlorobenzene | ortho-Dichlorobenzene |

| 1,3-Dichlorobenzene | meta-Dichlorobenzene |

| 1,4-Dichlorobenzene | para-Dichlorobenzene |

| 3-Chloroaniline | m-Chloroaniline |

| Sodium Nitrite | - |

| Copper(I) Chloride | Cuprous Chloride |

| Aluminum Chloride | - |

| 2,6-Dichlorophenol | - |

| N-(2-bromoethyl)phthalimide | - |

| Hydrazine | - |

Protection and Deprotection Group Chemistry in Aminoethoxy Synthesis

The synthesis of this compound and its analogues necessitates the use of protecting groups, particularly for the primary amine of the aminoethoxy moiety. The amine's inherent nucleophilicity and basicity can interfere with various synthetic steps, such as ether formation. Therefore, transiently masking this functionality is a critical step.

Among the most widely used amine-protecting groups is the tert-butyloxycarbonyl (Boc) group. Its popularity stems from its ease of introduction, stability across a wide range of non-acidic reaction conditions, and straightforward removal under mild acidic conditions. researchgate.net

The protection step typically involves reacting the amino alcohol precursor, 2-aminoethanol, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium hydroxide. This reaction yields tert-butyl (2-hydroxyethyl)carbamate (B8442604) (N-Boc-2-aminoethanol).

The deprotection, or removal of the Boc group, is typically the final step in the synthesis. It is achieved by treating the protected compound with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used, as is hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol. orgsyn.org The process results in the formation of the protonated amine salt, which can be neutralized with a base to yield the free primary amine.

The selection of a protecting group strategy is crucial as it must be compatible with all other reaction conditions in the synthetic sequence. The stability of the Boc group to bases and many organometallic reagents makes it particularly suitable for syntheses involving Williamson ether synthesis or metal-catalyzed cross-coupling reactions.

Table 1: Common Protecting Group Strategy for the Amino Group

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Key Advantages |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) or HCl | Stable to bases, nucleophiles, and hydrogenation; easily removed with acid. |

Convergent and Divergent Synthetic Routes for this compound

In contrast, a divergent synthesis begins with a common core structure that is subsequently modified in various ways to produce a range of different but structurally related compounds. youtube.com This approach is highly effective for creating chemical libraries for applications like drug discovery, where systematic structural variation is desired. Starting from a common precursor like 2-(2-aminoethoxy)phenol, a divergent strategy could be employed to introduce different halogenation patterns on the aromatic ring, thereby producing a series of analogues including the target 1,3-dichloro derivative.

Multi-step Synthesis Protocols and Optimization

A plausible and widely practiced multi-step protocol for synthesizing this compound follows a convergent path centered on the Williamson ether synthesis . masterorganicchemistry.comyoutube.com This classical method remains one of the most reliable for forming aryl alkyl ethers. researchgate.net

The key steps in this protocol are:

Protection of the Amino Group: 2-Aminoethanol is reacted with (Boc)₂O to form N-Boc-2-aminoethanol. This prevents the amine from acting as a competing nucleophile.

Formation of the Alkoxide: The starting phenol, 2,6-dichlorophenol, is treated with a strong base to form the corresponding phenoxide. Sodium hydride (NaH) is a common choice for this deprotonation, as it forms the sodium phenoxide and hydrogen gas, which is easily removed. youtube.com

Nucleophilic Substitution (Etherification): The resulting 2,6-dichlorophenoxide is reacted with a protected and activated aminoethanol derivative, such as N-Boc-2-bromoethanamine or N-Boc-2-tosyloxyethanamine. The phenoxide acts as a nucleophile, displacing the leaving group (bromide or tosylate) in an SN2 reaction to form the ether linkage. masterorganicchemistry.com

Deprotection: The final step involves the removal of the Boc group using acidic conditions (e.g., TFA in DCM) to reveal the primary amine of the target compound, this compound.

Optimization of this synthesis involves carefully controlling the parameters of the Williamson ether synthesis step. Key variables include the choice of base, solvent, and temperature. While strong bases like NaH are effective, milder bases such as potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures. researchgate.net The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the ionic phenoxide intermediate and promote the SN2 reaction. reddit.com Temperature must be controlled to ensure a reasonable reaction rate without promoting side reactions.

Modular Synthesis of Related Aminoethoxy-Dichlorobenzene Analogues

A modular or "building block" approach is an extension of convergent synthesis that is particularly powerful for generating libraries of analogues. nih.gov This strategy allows for the rapid assembly of diverse structures by combining different, pre-synthesized modules. nih.gov

For the aminoethoxy-dichlorobenzene scaffold, a modular synthesis would involve preparing a collection of substituted phenols and a separate collection of functionalized aminoethanol derivatives. These two sets of building blocks can then be combined in various combinations to produce a large library of final compounds.

Module A (Aryl Core): A variety of substituted dichlorophenols or other halogenated phenols can be used (e.g., 2,4-dichlorophenol, 3,5-dichlorophenol, 2-bromo-3-chlorophenol).

Module B (Side Chain): A range of N-protected amino alcohols with different chain lengths or substitutions can be prepared (e.g., N-Boc-3-aminopropanol, N-Boc-2-amino-1-phenylethanol).

By systematically reacting members of Module A with members of Module B using an optimized etherification protocol, a diverse library of analogues can be efficiently generated. This modularity is highly advantageous for structure-activity relationship (SAR) studies in medicinal chemistry.

Advanced Catalysis in the Synthesis of this compound

While classical methods are effective, advanced catalytic strategies offer pathways to improved efficiency, milder reaction conditions, and novel molecular architectures.

Organocatalytic Approaches and Relay Reactions

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents a metal-free alternative for key synthetic steps. nih.gov In the context of aryl ether synthesis, organocatalysts can function in several ways. For instance, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used in Williamson-type syntheses to facilitate the reaction between an aqueous phenoxide solution and an organic solution of the alkyl halide, improving efficiency and simplifying reaction conditions.

More advanced organocatalytic methods for C-O bond formation are emerging, although their application to this specific target is less established. Photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, suggesting potential future pathways for analogous ether syntheses under mild, light-mediated conditions. acs.org

Metal-Mediated Coupling Reactions (e.g., CuAAC, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to construct analogues of this compound.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," is an exceptionally reliable and bioorthogonal reaction. jetir.orgnih.gov While not directly forming the ether bond of the target molecule, it is an invaluable tool for creating analogues. nih.gov For example, a modular approach could involve synthesizing an alkyne-functionalized dichlorophenol or an azide-functionalized aminoethanol. These precursors can then be used in a CuAAC reaction to attach a wide variety of other molecules containing the complementary azide (B81097) or alkyne functionality. This allows for the rapid diversification of the core structure, attaching probes, polymers, or other biologically relevant moieties. acs.orgacs.org The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.

The Stille cross-coupling reaction offers a more direct, albeit advanced, method for forming a key C-C or C-O bond in the synthesis of certain analogues. The Stille reaction couples an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex. openochem.orgwikipedia.org A potential, though synthetically complex, route could involve coupling an organostannane derivative of the aminoethoxy side-chain with a halogenated dichlorobenzene precursor. The Stille reaction is valued for its excellent tolerance of a wide array of functional groups, including ethers and protected amines, making it theoretically compatible with the functionalities present in the target scaffold. jk-sci.comresearchgate.netlibretexts.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. nih.govnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.netresearchgate.net The focus is on designing synthetic routes that are not only efficient in terms of yield but also minimize their environmental footprint. sphinxsai.com

A key aspect of green synthetic design is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net In the context of synthesizing this compound, this would involve selecting reaction pathways that minimize the formation of byproducts. For instance, catalytic approaches are often favored over stoichiometric reactions as they can lead to higher atom economy.

The choice of solvents and auxiliary substances is another critical consideration. researchgate.net Traditional organic syntheses often rely on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-sourced solvents like propylene (B89431) carbonate. sphinxsai.comwordpress.com For the synthesis of analogues, methodologies that proceed under solvent-free conditions represent an ideal scenario, significantly reducing waste and environmental impact. wordpress.com The development of one-pot, multi-component reactions is also a valuable strategy, as it reduces the number of synthetic steps and the need for purification of intermediates, thereby minimizing solvent usage and waste generation. nih.govresearchgate.net

Catalysis plays a pivotal role in green chemistry. The use of highly selective and reusable catalysts can lead to more efficient and cleaner processes. researchgate.net For the synthesis of dichlorobenzene precursors, heterogeneous catalysts like zeolites have shown advantages in improving reaction selectivity and allowing for easier separation and reuse. researchgate.net Similarly, the development of biocatalysts or catalysts derived from renewable sources is an active area of research that could be applied to the synthesis of aryloxyethanamine derivatives. researchgate.net

The principle of designing for energy efficiency encourages conducting synthetic steps at ambient temperature and pressure whenever possible. researchgate.net Microwave-assisted synthesis, for example, can sometimes offer a more energy-efficient alternative to conventional heating methods by reducing reaction times. researchgate.net

Furthermore, the selection of starting materials is important. Utilizing renewable feedstocks instead of petrochemical-based starting materials is a long-term goal of green chemistry. While the direct synthesis from renewable sources for a compound like this compound is challenging, the principles can be applied to the synthesis of reagents or catalysts used in the process.

The following interactive table provides a comparative overview of traditional versus green chemistry approaches that could be considered in the synthetic design for this compound.

| Principle | Traditional Approach | Green Chemistry Approach | Potential Impact |

| Solvent Choice | Dichloromethane, DMF | Water, Propylene Carbonate, Ethanol, Solvent-free conditions | Reduced toxicity and environmental pollution sphinxsai.comwordpress.com |

| Catalysis | Stoichiometric reagents (e.g., strong bases) | Reusable heterogeneous catalysts (e.g., zeolites), Biocatalysts | Increased efficiency, reduced waste, easier product separation researchgate.netresearchgate.net |

| Atom Economy | Reactions with significant byproduct formation | Multi-component reactions, Catalytic cycles | Minimized waste, increased resource efficiency nih.govresearchgate.net |

| Energy Usage | Conventional heating (reflux) | Ambient temperature reactions, Microwave-assisted synthesis | Reduced energy consumption and carbon footprint researchgate.netresearchgate.net |

| Waste Reduction | Multiple reaction and purification steps | One-pot synthesis | Minimized solvent and material waste, improved process efficiency researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 2 Aminoethoxy 1,3 Dichlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like 2-(2-Aminoethoxy)-1,3-dichlorobenzene. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

Multi-dimensional NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the aminoethoxy side chain. The three protons on the dichlorinated benzene (B151609) ring would appear as a complex multiplet system due to spin-spin coupling. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-N-) of the ethoxy chain would likely appear as two triplets, assuming free rotation.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule: six for the aromatic ring and two for the ethoxy side chain. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms and the electron-donating aminoethoxy group.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would be expected to show a correlation between the two methylene groups of the side chain, confirming their adjacent positions. It would also show correlations among the coupled protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal from the methylene groups and the aromatic ring to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 | - | ~135 | H5 → C1 |

| C2 | - | ~155 | H4, H6, -OCH₂- → C2 |

| C3 | - | ~133 | H4, H5 → C3 |

| C4 | ~7.3 (d) | ~128 | H6 → C4 |

| C5 | ~7.1 (t) | ~124 | H4, H6 → C5 |

| C6 | ~7.4 (d) | ~130 | H4 → C6 |

| -O-CH₂- | ~4.2 (t) | ~68 | -CH₂N- → -O-CH₂- |

| -CH₂-N- | ~3.1 (t) | ~41 | -OCH₂- → -CH₂-N- |

While no studies on the solid-state NMR of this compound are available, this technique would be valuable for studying the compound in its crystalline form. Solid-state NMR can provide information about the molecular packing, polymorphism (the existence of different crystal structures), and conformational differences between the solid and solution states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

The flexibility of the aminoethoxy side chain allows for different spatial arrangements or conformations. The study of these conformations is important as they can influence the molecule's properties.

Conformational analysis of the side chain can be performed by examining NMR parameters such as nuclear Overhauser effects (NOE) and Karplus relationships for three-bond coupling constants (³J). lumenlearning.comnih.gov For instance, the rotation around the C-C and C-O bonds of the side chain would lead to different populations of gauche and anti conformers. youtube.comresearchgate.net Variable temperature NMR studies could also provide insight into the energy barriers between different conformers and their relative thermodynamic stability. utdallas.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. With its molecular formula of C₈H₉Cl₂NO, the expected monoisotopic mass is 205.0061. HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides a highly confident confirmation of the elemental composition. The technique would also clearly resolve the characteristic isotopic pattern of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation to elucidate its structure. While no specific MS/MS data exists for this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation of ethers, amines, and aromatic chlorides.

Upon electron ionization, the molecular ion [C₈H₉Cl₂NO]⁺˙ at m/z 205 would be formed. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of a CH₂NH₂ radical and the formation of a characteristic ion. Another likely alpha-cleavage is adjacent to the oxygen, leading to the loss of the aminoethyl radical.

Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to the formation of a dichlorophenoxy radical and an aminoethyl cation, or vice-versa.

Loss of Chlorine: Fragmentation can occur by the loss of a chlorine atom from the aromatic ring.

Table 2: Plausible MS/MS Fragmentation of this compound (Note: This data is hypothetical and for illustrative purposes only)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 205 | [C₈H₉Cl₂NO]⁺˙ | - (Molecular Ion) |

| 175 | [C₇H₆Cl₂O]⁺˙ | •CH₂NH₂ |

| 162 | [C₆H₄Cl₂O]⁺˙ | •C₂H₅N |

| 145 | [C₆H₃Cl₂]⁺ | •OCH₂CH₂NH₂ |

| 44 | [C₂H₆N]⁺ | •C₆H₃Cl₂O |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Functional Group Frequencies

For this compound, one would expect to observe characteristic vibrational frequencies corresponding to its distinct functional groups: the primary amine (NH₂), the ether linkage (C-O-C), and the 1,3-disubstituted dichlorobenzene ring.

Hypothetical IR and Raman Data for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| **Primary Amine (R-NH₂) ** | N-H Symmetric & Asymmetric Stretch | 3300-3500 | Medium-Weak | Weak |

| N-H Scissoring (Bending) | 1560-1640 | Medium-Strong | Weak | |

| N-H Wagging | 780-850 | Broad, Medium | Very Weak | |

| **Aromatic Ring (C₆H₃Cl₂) ** | C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| C=C Ring Stretch | 1400-1600 | Medium-Strong | Medium-Strong | |

| C-H Out-of-Plane Bending | 690-900 | Strong | Weak | |

| C-Cl Stretch | 600-800 | Strong | Strong | |

| **Ether (Ar-O-CH₂) ** | C-O-C Asymmetric Stretch | 1200-1275 (Aryl-Alkyl) | Strong | Medium |

| C-O-C Symmetric Stretch | 1020-1075 (Aryl-Alkyl) | Medium | Medium-Weak | |

| Alkyl Chain (-CH₂-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2850-2960 | Strong | Medium |

This table is predictive and based on established correlation charts for functional groups. Actual experimental values would be required for confirmation.

Vibrational Mode Assignment and Normal Coordinate Analysis

A complete analysis would involve assigning each band in the experimental IR and Raman spectra to a specific vibrational motion of the atoms (a normal mode). This process is complex for a molecule of this size and is typically aided by computational chemistry methods, such as Density Functional Theory (DFT). A normal coordinate analysis would mathematically model the molecule's vibrations, correlating the calculated frequencies with the experimental spectrum to provide a definitive assignment of complex vibrational modes, including bending, stretching, and torsional motions of the entire molecular framework. Without experimental spectra, such an analysis cannot be performed.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern analyzed to determine the electron density map, and thus the precise location of each atom. uwaterloo.ca The analysis would yield key crystallographic parameters.

Hypothetical Crystallographic Data Table

| Parameter | Description | Expected Information |

|---|---|---|

| Chemical Formula | C₈H₉Cl₂NO | Confirmed molecular formula |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | The specific symmetry elements of the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit |

| Z | Number of molecules per unit cell | |

| Calculated Density | g/cm³ | Density of the crystalline solid |

| Bond Lengths/Angles | Precise geometric data for the molecule |

| Hydrogen Bonding | | Details of intermolecular interactions |

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. No such data has been published for the title compound.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have different physical properties. Co-crystallization involves crystallizing a target molecule with another compound (a coformer) to create a new crystalline solid with potentially altered properties. Studies in this area would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to search for different polymorphs or to form co-crystals. Each new solid form would require characterization by techniques such as X-ray diffraction and thermal analysis. No polymorphism or co-crystallization studies for this specific compound are documented in the literature.

Advanced Hybrid Characterization Techniques

Beyond standalone spectroscopic and crystallographic methods, advanced hybrid or hyphenated techniques are often employed for comprehensive characterization. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for confirming its molecular weight and fragmentation pattern, aiding in its identification and purity assessment. Other advanced methods could include solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to study the structure in the solid phase or advanced computational modeling to complement experimental findings. There are currently no available studies employing such techniques for the detailed characterization of this compound.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data regarding the advanced spectroscopic and structural elucidation of "this compound" using Thermogravimetric Analysis (TGA), Atomic Force Microscopy (AFM), or Transmission Electron Microscopy (TEM).

Consequently, it is not possible to generate an article with the requested detailed research findings, data tables, and specific analyses for the outlined sections. The search for information on materials functionalized with this specific compound and characterized by these methods did not yield any relevant results.

Therefore, the requested article cannot be created.

Computational Chemistry and Theoretical Investigations of 2 2 Aminoethoxy 1,3 Dichlorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio calculations provide insights that are crucial for predicting reactivity and spectroscopic behavior.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of a molecule's electronic structure, molecular modeling and dynamics simulations are essential for understanding its behavior over time and in different environments.

Intermolecular Interactions and Self-Assembly Propensities

A computational investigation into the intermolecular interactions of 2-(2-Aminoethoxy)-1,3-dichlorobenzene would theoretically involve the use of quantum mechanical methods to understand how individual molecules interact with each other. Key aspects to be studied would include:

Hydrogen Bonding: The primary amino group (-NH₂) and the ether oxygen are capable of acting as hydrogen bond acceptors, while the N-H bonds can act as hydrogen bond donors. Computational models would predict the geometries and energies of these hydrogen bonds.

Van der Waals Interactions: The dichlorobenzene ring would contribute to dispersion forces, a significant component of van der Waals interactions.

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms would create a molecular dipole moment, leading to dipole-dipole interactions that would influence the packing of molecules in a condensed phase.

These interactions would collectively determine the self-assembly propensities of the molecule, predicting whether it is likely to form ordered structures such as crystals or liquid crystals. Without specific computational studies, no data on interaction energies or preferred self-assembly motifs for this compound can be presented.

Retrosynthetic Analysis and Reaction Mechanism Prediction

Computational tools can be instrumental in devising synthetic routes to a target molecule and in understanding the intricate details of chemical reactions.

Computational Approaches to Synthetic Route Design

Retrosynthetic analysis is a method used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. Computational software can assist in this process by suggesting potential bond disconnections based on known chemical reactions. For this compound, a likely retrosynthetic disconnection would be the ether bond, leading to 1,3-dichloro-2-hydroxybenzene and 2-aminoethanol or a suitable precursor. Another possibility would be the carbon-nitrogen bond. However, without specific software analysis for this molecule, the optimal synthetic route remains speculative.

Transition State Analysis and Reaction Energetics

The study of a chemical reaction mechanism at a computational level involves identifying the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations can determine the geometry and energy of the transition state, which are crucial for understanding the reaction rate.

A hypothetical data table for such a reaction might look like this:

| Reaction Step | Calculated Activation Energy (kJ/mol) | Calculated Reaction Energy (kJ/mol) |

| Ether Formation | Data Not Available | Data Not Available |

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the reaction pathway. These models would predict how the energies of the reactants, transition state, and products are stabilized or destabilized by the solvent, thereby affecting the activation energy. For the synthesis of this compound, comparing the reaction energetics in polar aprotic solvents (like DMF or DMSO) versus nonpolar solvents (like toluene) would be crucial for optimizing reaction conditions. No such computational studies have been published for this compound.

The following table illustrates the type of data that a computational study on solvent effects would generate:

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) |

| Toluene | 2.4 | Data Not Available |

| DMF | 37 | Data Not Available |

| DMSO | 47 | Data Not Available |

Derivatization Strategies and Functionalization Chemistry of 2 2 Aminoethoxy 1,3 Dichlorobenzene

Reactions at the Amino Group

The primary amino group in 2-(2-Aminoethoxy)-1,3-dichlorobenzene is a key functional handle for derivatization. As a potent nucleophile, it readily participates in a variety of bond-forming reactions, enabling the synthesis of a wide array of derivatives.

Acylation and Amidation Reactions

The primary amine functionality can be readily converted to an amide via acylation. This common transformation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. These amidation reactions are generally high-yielding and can be performed under mild conditions. reddit.comresearchgate.net The resulting amides are often stable, crystalline solids, and this conversion is useful for protecting the amino group or for introducing new functional moieties into the molecule. The reactivity is analogous to the acylation of other substituted anilines and primary amines. nih.gov

| Acylating Agent | Product Name | Product Structure |

|---|---|---|

| Acetyl Chloride | N-(2-(2,6-dichlorophenoxy)ethyl)acetamide | |

| Benzoyl Chloride | N-(2-(2,6-dichlorophenoxy)ethyl)benzamide | |

| Acetic Anhydride (B1165640) | N-(2-(2,6-dichlorophenoxy)ethyl)acetamide |

Alkylation and Arylation of the Amino Moiety

The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

N-Alkylation: This involves the reaction with alkyl halides. The primary amine acts as a nucleophile, displacing the halide in an SN2 reaction to form a secondary amine. A significant challenge in this process is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. nih.gov Stoichiometry and reaction conditions must be carefully controlled to favor mono-alkylation. researchgate.net

N-Arylation: The introduction of an aryl group onto the nitrogen atom typically requires more specialized methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of reactions that efficiently form C(aryl)-N bonds. rsc.orgresearchgate.net These reactions involve coupling the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. researchgate.netnih.gov

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide | Alkylation | 2-(2,6-Dichlorophenoxy)-N-methylethanamine |

| Benzyl Bromide | Alkylation | N-Benzyl-2-(2,6-dichlorophenoxy)ethanamine |

| Bromobenzene (with Pd catalyst) | Arylation | 2-(2,6-Dichlorophenoxy)-N-phenylethanamine |

Formation of Imines, Enamines, and Heterocycles

The primary amino group is a precursor for the synthesis of imines and various heterocyclic systems.

Imine Formation: The reaction of this compound with aldehydes or ketones under acidic or neutral conditions results in the formation of an imine (or Schiff base). masterorganicchemistry.comorganic-chemistry.org This condensation reaction is typically reversible and requires the removal of water to drive the equilibrium toward the product. libretexts.orglibretexts.org The resulting C=N double bond of the imine provides a new site for further chemical transformations. researchgate.net

Heterocycle Synthesis: The amino group is a key building block for the synthesis of nitrogen-containing heterocycles. frontiersin.org Depending on the reaction partner, a wide variety of cyclic structures can be accessed. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other related heterocycles. The imines derived from the parent amine can also undergo cycloaddition reactions or be used as intermediates in the construction of more complex ring systems like oxazoles or imidazoles. amazonaws.comsemanticscholar.orgwisdomlib.org

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution (e.g., further halogenation)

The alkoxy group (-OR) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to the resonance donation of its lone pair electrons into the ring. msu.edu The chloro groups are deactivating but are also ortho, para-directors. youtube.com In this compound, the directing effects are as follows:

The aminoethoxy group at C2 strongly directs incoming electrophiles to the para position (C6) and the ortho positions (C1 and C3, which are already substituted).

The chloro group at C1 directs to its ortho position (C6) and para position (C4).

The chloro group at C3 directs to its ortho position (C4) and para position (C6).

The powerful activating nature of the ether group dominates, and all directing effects converge on positions 4 and 6. Therefore, electrophilic substitution is strongly predicted to occur at these positions. Reactions such as halogenation (e.g., with Br₂ and a Lewis acid catalyst), nitration (HNO₃/H₂SO₄), or Friedel-Crafts reactions would be expected to yield a mixture of 4- and 6-substituted products. masterorganicchemistry.commakingmolecules.commasterorganicchemistry.com

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br+ | 4-Bromo- and 6-Bromo-2-(2-aminoethoxy)-1,3-dichlorobenzene |

| Nitration | NO₂+ | 2-(2-Aminoethoxy)-1,3-dichloro-4-nitrobenzene and -6-nitrobenzene |

| Friedel-Crafts Acylation | RCO+ | 1-(3,5-Dichloro-2-(2-aminoethoxy)phenyl)ethan-1-one and 1-(3,5-Dichloro-4-(2-aminoethoxy)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution (e.g., displacement of chloro groups)

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (halide). wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

The aromatic ring of this compound contains an electron-donating alkoxy group and two weakly electron-withdrawing chloro groups. It lacks the strong activation required for a facile SNAr reaction. nih.gov Therefore, displacement of the chloro groups by common nucleophiles under standard conditions is expected to be very slow or not occur at all. pw.live Forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles (e.g., NaOH or NaNH₂), might induce a substitution reaction, which could proceed through an elimination-addition (benzyne) mechanism rather than the classical addition-elimination SNAr pathway. osti.gov

Metal-Catalyzed Cross-Coupling Reactions on Dichlorobenzene Ring

The 1,3-dichlorobenzene (B1664543) ring of this compound is a key site for functionalization through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. youtube.comenamine.net The reactivity of aryl chlorides in these couplings is typically lower than that of aryl bromides or iodides, often necessitating specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve efficient transformation. masterorganicchemistry.comnih.gov

Key cross-coupling reactions applicable to the dichlorobenzene ring include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. masterorganicchemistry.comnih.govnih.gov It is widely used for the synthesis of biaryl compounds. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. enamine.netnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. researchgate.net It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. thieme-connect.demdma.ch Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes. thieme-connect.de

Buchwald-Hartwig Amination: This method creates a new carbon-nitrogen (C-N) bond by coupling the aryl chloride with an amine. researchgate.netacs.org This reaction has become a vital tool for synthesizing aryl amines, which are common motifs in pharmaceuticals. researchgate.netgordon.edu

The presence of two chlorine atoms on the ring allows for the potential of mono- or di-functionalization. The regioselectivity of the first coupling reaction would be influenced by the electronic and steric effects of the ortho/para-directing aminoethoxy group and the meta-directing chloro substituents. Generally, cross-coupling reactions on di-substituted benzenes can be directed by the choice of catalyst and reaction conditions to favor one position over another. researchgate.net

Table 1: Typical Conditions for Metal-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction | Catalyst (Palladium Source) | Ligand | Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Aryl/vinyl boronic acid |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, piperidine, DIPA | Terminal alkyne |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Primary/secondary amine |

Modification of the Ethereal Linkage

The ether bond and the adjoining ethoxy linker in this compound provide additional opportunities for chemical modification.

Formation: The synthesis of the title compound can be achieved via the Williamson ether synthesis. byjus.comwikipedia.org This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide through an SN2 mechanism. masterorganicchemistry.combyjus.comwikipedia.org In this context, 1,3-dichloro-2-phenol would be deprotonated with a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-aminoethyl halide (e.g., 2-chloroethylamine) to form the ether linkage. youtube.comgordon.edu

Cleavage: The cleavage of the aryl ether bond in this compound is generally challenging due to the stability of ethers. wikipedia.org However, it can be accomplished under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, making the aminoethoxy group a better leaving group. A subsequent nucleophilic attack by the halide ion on the ethyl group's carbon atom cleaves the C-O bond, yielding 1,3-dichloro-2-phenol and the corresponding 2-haloethylamine.

Modifying the two-carbon linker by introducing heteroatoms or other functional groups is typically achieved by designing a synthetic route that employs a pre-functionalized linker. Rather than altering the linker post-synthesis, a more common strategy involves using a variant of 2-aminoethanol in the initial Williamson ether synthesis. For instance, starting with a different amino alcohol that contains additional heteroatoms (e.g., sulfur, additional nitrogen) or functional groups (e.g., hydroxyl, carboxyl) would result in a final product with a modified ethereal linkage. This approach allows for the systematic variation of the linker's properties, such as its length, flexibility, and polarity.

Click Chemistry and Bioconjugation Strategies

The primary amine of the aminoethoxy group serves as a versatile handle for engaging in "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. organic-chemistry.orglumiprobe.com These reactions are particularly valuable for bioconjugation, where molecules are attached to biological systems like proteins or nucleic acids. nih.govbachem.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.org To utilize this compound in CuAAC, its primary amine must first be converted into either an azide or an alkyne.

Conversion to an Azide: The primary amine can be transformed into an azide group via a diazotransfer reaction. researchgate.net Modern reagents like fluorosulfuryl azide or imidazole-1-sulfonyl azide provide safe and efficient methods for this conversion, often proceeding rapidly at room temperature. acs.orgscripps.eduacs.org The resulting 2-(2-azidoethoxy)-1,3-dichlorobenzene can then be "clicked" onto any molecule containing a terminal alkyne. nih.gov

Conversion to an Alkyne: Alternatively, the primary amine can be acylated with an alkyne-containing molecule, such as propargyl bromide or an activated carboxylic acid like pentynoic acid, to install the terminal alkyne functionality. This derivatized molecule is then ready to react with an azide-functionalized partner in a CuAAC reaction.

The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that is highly valuable for applications in living systems where copper toxicity is a concern. bachem.com SPAAC relies on the high reactivity of a strained alkyne, typically a cyclooctyne derivative, which readily undergoes cycloaddition with an azide without the need for a metal catalyst. enamine.netresearchgate.net

To employ this compound in SPAAC, its primary amine would first be converted to an azide, as described previously. This azide-functionalized molecule can then be conjugated to a biomolecule or surface that has been tagged with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). enamine.netuoregon.edu The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing for rapid and selective ligation under physiological conditions. mdpi.comresearchgate.net

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (metal-free) |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., cyclooctyne) + Azide |

| Biocompatibility | Limited by potential copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally very fast, accelerated by ligands | Fast, dependent on the degree of alkyne strain |

| Key Modification | Convert amine to azide OR terminal alkyne | Convert amine to azide for reaction with a strained alkyne partner |

Covalent Functionalization of Materials using Aminoethoxy Groups

The primary aliphatic amine of the aminoethoxy substituent in this compound offers a versatile anchor point for the covalent functionalization of a wide array of materials. This process, also known as surface grafting or immobilization, allows for the permanent attachment of the dichlorinated aromatic moiety to a surface, thereby modifying its chemical and physical properties. The strategies for covalent attachment generally involve the reaction of the terminal amino group with complementary reactive functional groups present on the material's surface. These strategies can be broadly categorized into two main approaches: activation of the material surface to make it reactive towards the amine, or direct reaction with inherently reactive surface functionalities.

The choice of a specific functionalization strategy is dictated by the nature of the material substrate, the desired surface density of the immobilized molecule, and the required stability of the resulting covalent linkage. Common materials that can be functionalized include inorganic substrates like silica (B1680970) and metal oxides, as well as various organic polymers.

Key Strategies for Covalent Functionalization:

Amide Bond Formation: This is one of the most prevalent methods for immobilizing amine-containing molecules. It typically involves a two-step process where a material with surface carboxyl groups is first activated, followed by a reaction with the amine. The water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is frequently used to activate carboxyl groups, which can then react with the primary amine of this compound to form a stable amide bond. N-hydroxysuccinimide (NHS) is often used in conjunction with EDC to form a more stable intermediate, enhancing the efficiency of the coupling reaction. nih.govmdpi.com

Epoxy Ring-Opening: Surfaces functionalized with epoxy groups are highly susceptible to nucleophilic attack by primary amines. The reaction between the amino group of this compound and a surface epoxy group results in the formation of a stable carbon-nitrogen bond through a ring-opening mechanism. This method is commonly employed for modifying polymers and silica surfaces that have been pre-functionalized with epoxy-containing silanes.

Isothiocyanate and Isocyanate Coupling: Materials functionalized with isothiocyanate or isocyanate groups can readily react with primary amines to form thiourea or urea linkages, respectively. This is a direct and efficient method for covalent immobilization that does not require any activating agents.

Aldehyde/Ketone Condensation (Reductive Amination): Surfaces bearing aldehyde or ketone functionalities can react with the primary amine to form a Schiff base (an imine). This intermediate can then be reduced using a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage. This process is known as reductive amination.

Silanization: For inorganic materials with surface hydroxyl groups, such as silica and glass, aminosilanes can be used as coupling agents. shinetsusilicone-global.comnih.govunam.mx While this compound is not a silane itself, a surface can first be modified with a silane that introduces a reactive group (e.g., an epoxy or carboxyl group), which can then be used to covalently link the target molecule.

The following table summarizes common coupling agents and reactive functional groups used for the covalent immobilization of primary amines.

| Coupling Agent/Reactive Group | Target Surface Functional Group | Resulting Linkage |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) | Carboxylic Acid | Amide |

| Epoxide | Hydroxyl, Amine | β-Hydroxyalkylamine |

| Isothiocyanate | Amine | Thiourea |

| Isocyanate | Amine | Urea |

| Aldehyde/Ketone (with reducing agent) | Amine | Secondary Amine |

| N,N'-Disuccinimidyl carbonate (DSC) | Amine | Carbamate |

Research Findings on Analogous Systems:

While specific research on the covalent functionalization of materials with this compound is not extensively documented, a large body of literature exists on the immobilization of other aromatic amines and primary amines, which provides a strong basis for predicting its reactivity.

Studies on the functionalization of silica nanoparticles have demonstrated the successful grafting of various aminopropylsilanes, leading to surfaces with primary amine functionalities. nih.govunam.mxresearchgate.net These aminated surfaces are then utilized for further covalent attachment of biomolecules or other organic compounds through methods like EDC/NHS coupling. nanocomposix.comcd-bioparticles.com For instance, amine-functionalized silica has been shown to be effective for binding to molecules containing carboxyl groups. nanocomposix.com

In the realm of polymer surface modification, radiation grafting of monomers like acrylamide onto polymer films, followed by chemical transformation of the amide groups to primary amines, has been reported as a method to introduce reactive amine sites for further functionalization. researchgate.net Furthermore, polyamines bearing primary amino groups have been successfully grafted onto the surface of polymers like polyether ether ketone (PEEK) at high temperatures, forming stable azomethine bonds. mdpi.com

The table below presents a summary of research findings on the covalent functionalization of various materials with primary amines, which can be considered analogous to the potential functionalization with this compound.

| Material | Functionalization Strategy | Key Findings |

| Silica Nanoparticles | Silanization with aminopropyltriethoxysilane (APTES) | Achieved a high density of surface amino groups, which were available for subsequent coupling reactions. unam.mx |

| Polypropylene (PP) Film | Radiation grafting of acrylamide followed by Hofmann rearrangement | Successfully introduced primary amine groups onto the PP surface, quantified at approximately 1.9 nmol/mm². researchgate.net |

| Polyether Ether Ketone (PEEK) | Direct grafting of polyamines during molding | Formation of azomethine bonds between the ketone groups of PEEK and the primary amino groups of the polyamine. mdpi.com |

| Carboxylated Nanoparticles | EDC/NHS coupling with amine-containing molecules | Efficient conjugation of amines to the nanoparticle surface, although excess EDC can sometimes cause precipitation. nih.gov |

| Cellulose Nanowhiskers | Periodate oxidation followed by reductive amination | Successful grafting of primary amine compounds onto the surface of cellulose nanowhiskers. researchgate.net |

These examples from the literature underscore the feasibility of covalently attaching molecules with primary amine functionalities, such as this compound, to a diverse range of material surfaces. The specific reaction conditions, including solvent, temperature, and pH, would need to be optimized for each specific material and application to achieve the desired surface coverage and stability.

Role As a Synthetic Building Block and Molecular Scaffold in Advanced Materials and Chemical Biology

Integration into Macrocyclic and Supramolecular Architectures

The presence of a reactive primary amine and a flexible side chain makes 2-(2-Aminoethoxy)-1,3-dichlorobenzene a suitable candidate for the functionalization of macrocycles like calixarenes and crown ethers. Such modifications are crucial for developing novel host-guest systems with tailored recognition properties.

Calixarenes, which are macrocycles formed from the condensation of phenols and aldehydes, and crown ethers, which are cyclic polyethers, serve as versatile platforms in supramolecular chemistry researchgate.netnih.govjetir.org. The modification of these structures is key to tuning their solubility, complexation ability, and broader utility. The primary amine of this compound can be readily attached to the upper or lower rim of a calixarene scaffold through various synthetic strategies. For instance, a calixarene bearing a leaving group could undergo nucleophilic substitution with the amine, or a carboxyl-functionalized calixarene could form a stable amide bond with the amino group of the dichlorobenzene derivative.

Similarly, crown ethers can be functionalized to incorporate the this compound moiety nih.govnih.govtdl.org. This can be achieved by synthesizing crown ethers from precursors that already contain the dichlorobenzene unit or by post-synthesis modification of a reactive crown ether derivative. The introduction of the dichlorinated aromatic ring can impart unique electronic and steric properties to the resulting macrocycle, potentially influencing its ion-binding selectivity and efficiency.

Table 1: Potential Synthetic Strategies for Incorporating this compound into Macrocycles

| Macrocycle | Functionalization Strategy | Resulting Linkage | Potential Properties of Derivative |

| Calixarene | Amidation with a carboxylated calixarene | Amide | Enhanced rigidity and potential for π-stacking interactions |

| Crown Ether | Nucleophilic substitution on a halo-functionalized crown ether | Amine | Modified cation selectivity and solubility |

| Calixarene | Reductive amination with a formylated calixarene | Amine | Introduction of a flexible side arm with a dichlorophenyl group |

The incorporation of this compound into macrocyclic frameworks can lead to novel host-guest systems with specific recognition capabilities nih.govnih.govfrontiersin.org. The dichlorobenzene unit can participate in various non-covalent interactions, including π-π stacking, halogen bonding, and hydrophobic interactions, thereby enhancing the binding affinity and selectivity for certain guest molecules.

Table 2: Hypothetical Host-Guest Interactions of a Macrocycle Functionalized with this compound

| Host Macrocycle | Potential Guest Molecule | Dominant Interaction | Potential Application |

| Calixarene Derivative | Nitroaromatic compounds | π-π stacking | Sensing of explosives |

| Crown Ether Derivative | Organic ammonium (B1175870) ions | Ion-dipole and hydrogen bonding | Selective ion transport |

| Calixarene Derivative | Anionic species (e.g., carboxylates) | Electrostatic and hydrogen bonding | Anion recognition |

Application in Polymeric Materials and Surface Functionalization

The reactivity of the primary amine in this compound also allows for its use as a monomer in polymer synthesis and as an agent for the surface modification of nanomaterials.

As a bifunctional molecule (possessing a reactive amine and two potentially reactive chlorine atoms on the aromatic ring), this compound can be utilized as a monomer in various polymerization reactions. For instance, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the dichlorobenzene moiety as a repeating unit in the polymer backbone, which could impart properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Furthermore, the amino group can participate in polyaddition reactions, for example, with diisocyanates to yield polyureas. The properties of the resulting polymer can be tuned by the choice of the co-monomer.

The functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene is essential for their processing and application in various fields nih.govresearchgate.netrsc.orgmdpi.com. The primary amine of this compound provides a convenient handle for covalently attaching this molecule to the surface of such nanomaterials.

One common method for functionalizing CNTs and graphene involves the creation of carboxylic acid groups on their surfaces through oxidation. These acid groups can then be reacted with the amine of this compound to form stable amide linkages. This surface modification can improve the dispersibility of the nanomaterials in various solvents and polymer matrices. Moreover, the presence of the dichlorobenzene units on the surface can be exploited for further chemical transformations or to introduce specific functionalities.

Table 3: Potential Methods for Surface Functionalization of Nanomaterials with this compound

| Nanomaterial | Functionalization Method | Covalent Linkage | Expected Outcome |

| Carbon Nanotubes | Amidation with carboxylated CNTs | Amide | Improved dispersion in organic solvents |

| Graphene Oxide | Reaction with epoxy groups on GO surface | C-N bond | Enhanced thermal stability of composites |

| Carbon Nanotubes | Diazotization and subsequent reaction | C-N bond | Tailored electronic properties |

Exploration as a Scaffold in Medicinal Chemistry

The structural motifs present in this compound, namely the dichlorobenzene and aminoether components, are found in a variety of biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents mdpi.comresearchgate.netresearchgate.netmdpi.comtudublin.ie.

The dichlorobenzene moiety is a common feature in many drugs, where it can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. The aminoether side chain can participate in hydrogen bonding and provide conformational flexibility, which is often crucial for effective drug-receptor interactions.

By using this compound as a starting material, medicinal chemists can generate libraries of diverse compounds through modifications at the primary amine or by substitution of the chlorine atoms on the aromatic ring. For example, the amine can be acylated, alkylated, or used as a handle to attach other pharmacophores. The chlorine atoms could potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a wide range of functional groups. This approach enables the systematic exploration of the structure-activity relationships of novel compounds derived from this scaffold.

Design of Novel Molecular Scaffolds Incorporating the Aminoethoxy-Dichlorobenzene Motif

While this compound is recognized as a chemical building block, a thorough review of scientific literature does not yield specific examples of its direct incorporation into novel molecular scaffolds that have been extensively studied or published. However, the inherent structural characteristics of the "aminoethoxy-dichlorobenzene" motif provide a conceptual basis for its potential utility in scaffold design.

The dichlorobenzene moiety offers a rigid core that can be functionalized through various aromatic substitution reactions. The chlorine atoms can serve as handles for cross-coupling reactions, allowing for the attachment of diverse substituents to orient them in a specific three-dimensional arrangement. The aminoethoxy side chain introduces a degree of flexibility and a primary amine group, which is a key functional group for a multitude of chemical transformations, including amidation, alkylation, and the formation of Schiff bases.

The design of novel scaffolds could, in principle, leverage these features. For instance, the primary amine could be used to link the scaffold to a solid support for combinatorial synthesis or to attach pharmacophoric elements. The dichlorophenyl ring could be further elaborated to create intricate polycyclic systems. The interplay between the rigid aromatic core and the flexible side chain could be exploited to create scaffolds that can adopt specific conformations, a crucial aspect in the design of biologically active molecules.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new drug candidates with improved properties by modifying the core structure of a known active molecule. nih.govresearchgate.net Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. nih.govdrughunter.comscispace.com

In the context of a hypothetical scaffold containing the aminoethoxy-dichlorobenzene motif, several scaffold hopping or bioisosteric replacement strategies could be envisioned:

Replacement of the Dichlorobenzene Ring: The dichlorobenzene core could be replaced with other aromatic or heteroaromatic systems to modulate the electronic properties, solubility, and metabolic stability of the molecule. For example, replacing it with a pyridine or pyrimidine ring could introduce hydrogen bond acceptors and alter the compound's pKa.

Modification of the Aminoethoxy Linker: The ethoxy portion of the side chain could be elongated or shortened to adjust the distance between the aromatic core and the terminal amine. The ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) to fine-tune the flexibility and lipophilicity.

Bioisosteric Replacement of Chlorine Atoms: The chlorine atoms could be substituted with other halogens (e.g., fluorine, bromine) or with functional groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. These changes can significantly impact the molecule's interaction with biological targets and its pharmacokinetic profile.

It is important to reiterate that while these strategies are well-established in medicinal chemistry, their specific application to scaffolds derived from this compound is not documented in the available scientific literature.

Computational Methods in Scaffold Analysis and Diversity Generation

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools for the analysis of molecular scaffolds and the generation of diverse chemical libraries. nih.gov These methods can be used to predict the properties of novel scaffolds, assess their "drug-likeness," and explore the conformational space they can occupy.

For a scaffold incorporating the aminoethoxy-dichlorobenzene motif, computational methods could be applied in several ways:

Conformational Analysis: To understand the range of three-dimensional structures the scaffold can adopt due to the flexible aminoethoxy side chain. This is crucial for predicting how the scaffold might present its functional groups for interaction with a biological target.

Virtual Library Generation: In silico methods can be used to enumerate a vast number of virtual compounds by attaching various substituents to the scaffold's functionalization points (the aromatic ring and the primary amine).

Property Prediction: For each virtual compound, key physicochemical properties such as solubility, lipophilicity (logP), and polar surface area can be calculated to filter for molecules with desirable drug-like characteristics.

Scaffold Diversity Analysis: Computational tools can be employed to compare the structural diversity of a library of scaffolds based on the aminoethoxy-dichlorobenzene motif with existing compound collections to ensure the exploration of novel chemical space.

While these computational approaches are standard in the field, there are no specific published studies detailing their application to the analysis and diversity generation of scaffolds derived from this compound.

Precursor for Advanced Chemical Intermediates

The utility of a chemical compound is often defined by its ability to serve as a starting material for the synthesis of more complex and valuable molecules. This compound, with its reactive functional groups, has the potential to be a precursor for a variety of advanced chemical intermediates.

Building Blocks for Complex Natural Product Synthesis

The synthesis of complex natural products is a significant challenge in organic chemistry and often requires the creative use of readily available starting materials. While there is no direct evidence in the scientific literature of this compound being used as a key building block in the total synthesis of a natural product, its structural components could theoretically be incorporated into such endeavors.

The dichlorinated aromatic ring could serve as a precursor to a more complex, substituted aromatic system found in certain natural products. The aminoethoxy side chain could be modified or cleaved to introduce other functionalities as required by the synthetic strategy. However, without specific examples, its role in this area remains speculative.

Intermediate in the Synthesis of Functionalized Compounds

The primary amine and the dichlorophenyl ring of this compound make it a versatile intermediate for the synthesis of a wide range of functionalized compounds. The nucleophilic primary amine can readily participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Heterocycles: The amine can be a key component in the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov

The dichlorobenzene ring can undergo reactions such as:

Nucleophilic Aromatic Substitution: Under certain conditions, one or both of the chlorine atoms could be displaced by other nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atoms can act as leaving groups in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

These transformations allow for the elaboration of the initial building block into a diverse array of more complex molecules with potential applications in various fields of chemistry.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separations for Compound Purity and Reaction Monitoring

Chromatographic techniques are paramount for separating 2-(2-Aminoethoxy)-1,3-dichlorobenzene from starting materials, byproducts, and impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing compound purity and monitoring the real-time progress of synthesis reactions.